![molecular formula C9H12Cl2F2N2 B14037065 (R)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride](/img/structure/B14037065.png)
(R)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with two fluorine atoms at the 3 and 5 positions
Vorbereitungsmethoden
The synthesis of ®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. The synthetic route may include:
Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorine atoms at the desired positions.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Analyse Chemischer Reaktionen
®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
®-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C9H12Cl2F2N2 |
---|---|
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
3,5-difluoro-4-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8;;/h4-5,8,13H,1-3H2;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
TVQPWVDCRSIWCD-YCBDHFTFSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Kanonische SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.